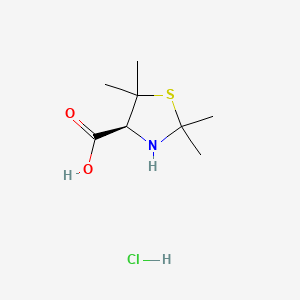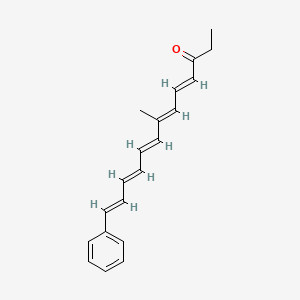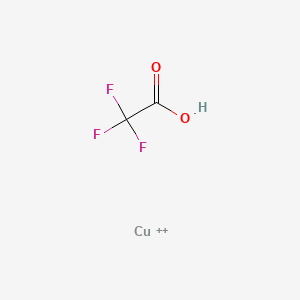![molecular formula C33H50N2O3 B579175 N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide CAS No. 17934-60-0](/img/structure/B579175.png)
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of buxepidine involves the extraction of Buxus wallichiana wood using solvents such as methanol, chloroform, and petroleum ether . The extraction process typically employs hot continuous percolation, followed by concentration of the extract .
Industrial Production Methods
The use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be employed for the quantification and purification of buxepidine .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving buxepidine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of buxepidine may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of buxepidine involves its interaction with various molecular targets and pathways. It has been found to exert hypotensive effects by acting on central and peripheral pathways . The exact molecular targets are still under investigation, but it is believed to interact with receptors and enzymes involved in blood pressure regulation.
Comparación Con Compuestos Similares
Similar Compounds
Buxemenol E: Another steroidal alkaloid found in Buxus wallichiana with similar hypotensive effects.
Buxaltine H: Known for its antimicrobial properties.
Cyclohexobuxidine F: Exhibits similar chemical properties and biological activities.
Uniqueness
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide stands out due to its unique combination of antioxidant, antimicrobial, and hypotensive properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .
Propiedades
Número CAS |
17934-60-0 |
|---|---|
Fórmula molecular |
C33H50N2O3 |
Peso molecular |
522.774 |
InChI |
InChI=1S/C33H50N2O3/c1-21(35(5)6)27-23(37)18-31(4)25-13-12-24-29(2,20-36)26(34-28(38)22-10-8-7-9-11-22)14-15-32(24)19-33(25,32)17-16-30(27,31)3/h7-11,21,23-27,36-37H,12-20H2,1-6H3,(H,34,38)/t21-,23-,24-,25-,26-,27-,29+,30+,31-,32+,33-/m0/s1 |
Clave InChI |
FTHZYAMPYHOOTQ-RLXWAYPYSA-N |
SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)NC(=O)C6=CC=CC=C6)C)C)O)N(C)C |
Sinónimos |
Buxepidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


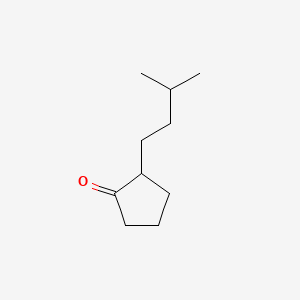
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
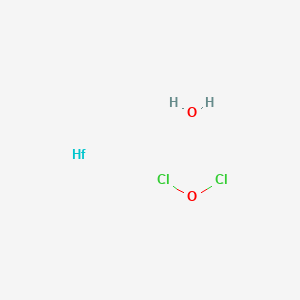
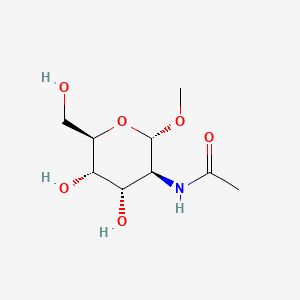
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
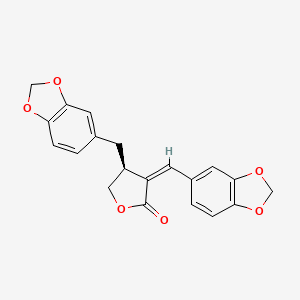
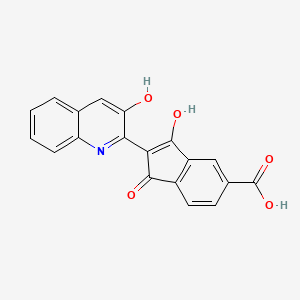
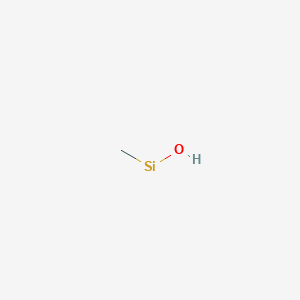
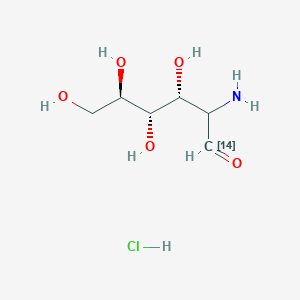
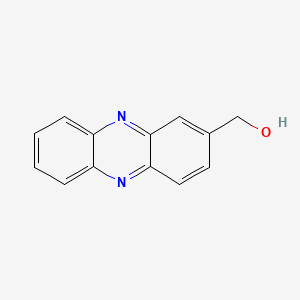
![2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene](/img/structure/B579111.png)
